Praseodymium hexafluoroacetylacetonate
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Overview
Description
Praseodymium hexafluoroacetylacetonate is an organometallic compound with the chemical formula Pr(C_5HF_6O_2)_3 . It is a coordination complex where praseodymium is bonded to three hexafluoroacetylacetonate ligands. This compound is known for its applications in various fields, including materials science, catalysis, and electronics, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium hexafluoroacetylacetonate can be synthesized through the reaction of praseodymium chloride with hexafluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include additional steps such as solvent extraction and vacuum drying to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: Praseodymium hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form praseodymium(IV) compounds.
Reduction: It can be reduced to praseodymium(II) compounds under specific conditions.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Ligand exchange reactions often use reagents like phosphines or amines
Major Products:
Oxidation: Praseodymium(IV) oxide.
Reduction: Praseodymium(II) chloride.
Substitution: Various praseodymium complexes with different ligands
Scientific Research Applications
Praseodymium hexafluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and as a catalyst in organic reactions.
Biology: Employed in the study of praseodymium’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including thin films and coatings for electronics .
Mechanism of Action
The mechanism of action of praseodymium hexafluoroacetylacetonate involves its ability to coordinate with various substrates through its hexafluoroacetylacetonate ligands. This coordination can alter the electronic properties of the substrates, facilitating various chemical reactions. The praseodymium ion can also participate in redox reactions, further influencing the compound’s reactivity .
Comparison with Similar Compounds
Praseodymium acetylacetonate: Similar structure but with acetylacetonate ligands instead of hexafluoroacetylacetonate.
Praseodymium chloride: A simpler praseodymium compound with chloride ligands.
Praseodymium nitrate: Another praseodymium compound with nitrate ligands
Uniqueness: Praseodymium hexafluoroacetylacetonate is unique due to its hexafluoroacetylacetonate ligands, which provide enhanced stability and solubility in non-aqueous solvents. This makes it particularly useful in applications requiring non-aqueous solubility, such as in the production of thin films and coatings .
Properties
Molecular Formula |
C15H6F18O6Pr |
---|---|
Molecular Weight |
765.08 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;praseodymium |
InChI |
InChI=1S/3C5H2F6O2.Pr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b2-1-;;; |
InChI Key |
HUFWNMDLGJZHQM-GRHBHMESSA-N |
Isomeric SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Pr] |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pr] |
Origin of Product |
United States |
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